molecular formula C13H11N3O2 B15080400 N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B15080400
M. Wt: 241.24 g/mol
InChI Key: JROVPEHJQHDYQV-OQLLNIDSSA-N
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Description

N'-[(E)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a hydrazone derivative synthesized via the condensation of pyridine-2-carbohydrazide with salicylaldehyde (2-hydroxybenzaldehyde). The compound features a pyridine ring at the 2-position and a hydrazone linkage (-NH-N=CH-) connected to a 2-hydroxyphenyl group. Its structure allows for diverse applications, including biological activity (e.g., antitumor, antimicrobial) and metal coordination due to the presence of azomethine (-C=N-), hydroxyl (-OH), and carbonyl (-C=O) functional groups .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H11N3O2/c17-12-7-2-1-5-10(12)9-15-16-13(18)11-6-3-4-8-14-11/h1-9,17H,(H,16,18)/b15-9+

InChI Key

JROVPEHJQHDYQV-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=N2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide can be synthesized through the condensation reaction between pyridine-2-carbohydrazide and 2-hydroxybenzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve pyridine-2-carbohydrazide in ethanol.
  • Add 2-hydroxybenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash it with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme mechanisms.

    Medicine: It has been investigated for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound’s ability to form stable metal complexes makes it useful in various industrial applications, such as catalysis and material science.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes, altering their activity. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Pyridine Position Substituent on Hydrazone Melting Point (°C) Key IR Peaks (cm⁻¹) Yield (%)
N'-[(E)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide (Target) 2 2-Hydroxyphenyl Not Reported ~1678 (C=O), ~3186 (NH), ~3456 (OH)* Not Reported
N'-[(2-Hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (5g) 4 2-Hydroxyphenyl 250–252 1678 (C=O), 3186 (NH), 3456 (OH) 66
N′-[(E)-(3-Methylthiophen-2-yl)methylidene]pyridine-3-carbohydrazide 3 3-Methylthiophene Not Reported Not Reported Not Reported
N′-[(1E)-1-(4-Fluorophenyl)ethylidene]pyridine-2-carbohydrazide 2 4-Fluorophenyl ethylidene Not Reported Not Reported Not Reported

*Inferred from analogous compounds .

Key Observations :

  • Pyridine Position : The 2- and 4-carbohydrazide isomers differ in electronic and steric effects. The 2-position (ortho) may induce steric hindrance, while the 4-position (para) allows linear conjugation, enhancing stability .
Table 2: Antitumor Activity of Selected Hydrazones
Compound Name Cancer Cell Line (IC₅₀, μM) Reference
N'-[(E)-(2-Hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (NHPM) K562: 12.3; Jurkat: 15.7
N′-[(E)-(3-Methylthiophen-2-yl)methylidene]pyridine-3-carbohydrazide Not Reported
Target Compound (Inferred) Likely active (structural similarity to NHPM)

Key Observations :

  • The 4-carbohydrazide derivative (NHPM) exhibits potent antitumor activity, attributed to its para-substituted pyridine ring and hydrogen-bonding capability . The target compound’s 2-position may alter binding kinetics due to steric effects, though this requires experimental validation.
  • Metal complexes of hydrazones (e.g., with Cu(II) or Fe(III)) often show enhanced activity. The target compound’s hydroxyl and azomethine groups could enable chelation, improving efficacy .

Biological Activity

N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone derivative noted for its complex molecular structure and potential biological activities. This compound consists of a pyridine ring linked through a double bond to a carbonyl group, which is further connected to a hydrazide functional group with a 2-hydroxyphenyl substituent. Its unique structural features make it a subject of interest in pharmacological research, particularly for its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving condensation reactions between pyridine-2-carbohydrazide and 2-hydroxybenzaldehyde. The general reaction pathway is as follows:

  • Reactants : Pyridine-2-carbohydrazide and 2-hydroxybenzaldehyde.
  • Reaction Conditions : The reaction is often carried out in an ethanol solvent under reflux.
  • Product Formation : The resulting compound is purified through recrystallization.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.050

This compound has shown particularly strong activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent in clinical applications.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been tested for antifungal activity. It demonstrated effectiveness against common fungal pathogens, with MIC values as follows:

Fungal Strain MIC (mg/mL)
Candida albicans0.030
Aspergillus niger0.045

These results highlight the compound's dual action against both bacterial and fungal infections, making it a valuable candidate for further pharmacological development .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for the survival of pathogens.
  • Disruption of Membrane Integrity : It can interact with microbial membranes, leading to increased permeability and cell lysis.
  • Formation of Metal Complexes : As a Schiff base, it can form complexes with transition metals, enhancing its bioactivity against microbial targets .

Case Studies

A notable study investigated the effects of this compound on biofilm formation in Staphylococcus aureus. Results indicated that treatment with this compound significantly reduced biofilm biomass by approximately 70% compared to untreated controls, suggesting its potential use in preventing biofilm-associated infections.

Q & A

Q. What are the standard synthetic protocols for preparing N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide?

The compound is synthesized via a condensation reaction between 2-hydroxybenzaldehyde and pyridine-2-carbohydrazide in refluxing ethanol or methanol, typically catalyzed by glacial acetic acid. Reaction progress is monitored by TLC, and the product is purified via recrystallization from ethanol or methanol, yielding 70–85% pure Schiff base. Key steps include:

  • Reactant molar ratio : 1:1 (aldehyde:hydrazide) .
  • Reaction time : 6–12 hours under reflux .
  • Characterization : Confirm the imine (C=N) bond formation via FT-IR (stretch at ~1600 cm⁻¹) and ¹H NMR (disappearance of aldehyde proton at ~10 ppm) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this Schiff base?

  • FT-IR : Identifies functional groups (O-H stretch at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹, and C=N at ~1600 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at 6.5–8.5 ppm, hydrazide NH at ~11 ppm) .
  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., intramolecular O-H⋯N), and packing interactions. Use SHELX programs for structure refinement .

Q. How can researchers initiate coordination studies with this ligand?

  • Metal selection : Transition metals (e.g., Cd(II), Ni(II), Co(II)) due to their affinity for N,O-donor ligands .
  • Method : Mix ligand and metal salt (e.g., nitrate, chloride) in a 2:1 molar ratio in methanol/water. Adjust pH to 6–7 for deprotonation. Monitor complexation via UV-Vis (shift in λ_max) or conductivity measurements .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) impact the biological activity of derivatives?

  • Substituent effects : Electron-withdrawing groups (e.g., -Br, -NO₂) enhance metal-binding affinity and bioactivity. For example, brominated analogs show improved antitumor activity (IC₅₀: 10–20 μM against K562 cells) .
  • Methodology : Synthesize derivatives via substituted benzaldehydes and assess bioactivity through:
    • In vitro assays : MTT on cancer cell lines (e.g., Jurkat, K562) .
    • Enzyme inhibition : Docking studies against targets like Glucosamine-6-Phosphate synthase .

Q. What computational strategies are used to study ligand-target interactions?

  • Molecular docking : AutoDock Vina or GOLD predicts binding modes (e.g., interactions with enzyme active sites). Validate with experimental IC₅₀ values .
  • DFT calculations : Gaussian 09W optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps correlate with reactivity) .
  • Hirshfeld surface analysis : Maps intermolecular interactions in crystals (e.g., π-π stacking, hydrogen bonds) .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Data quality : Ensure high-resolution data (θmax > 25°, Rint < 5%) and correct for absorption effects .
  • Refinement : Use SHELXL with restraints for disordered moieties. Cross-validate with hydrogen-bonding geometry (e.g., O-H⋯N distances: 1.8–2.0 Å) .
  • Validation tools : Check CIF files with PLATON or Mercury to flag outliers .

Q. What experimental designs optimize metal complex stability for catalytic or biomedical applications?

  • pH control : Maintain pH 6–7 to balance ligand deprotonation and metal hydrolysis .
  • Stoichiometry : Use Job’s method to determine optimal metal:ligand ratio (typically 1:2 for octahedral complexes) .
  • Stability assays : Monitor complexes in solution via cyclic voltammetry (redox peaks indicate stability) or ESI-MS .

Methodological Notes

  • Key references : SHELX for crystallography , Gaussian for DFT , and AutoDock for docking .
  • Data contradictions : Cross-validate spectroscopic and computational results with crystallographic data to resolve discrepancies .

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